![molecular formula C18H21NO4S B14217077 N-[1-(2,3-Dimethoxyphenyl)prop-2-en-1-yl]-4-methylbenzene-1-sulfonamide CAS No. 824390-91-2](/img/structure/B14217077.png)
N-[1-(2,3-Dimethoxyphenyl)prop-2-en-1-yl]-4-methylbenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(2,3-Dimethoxyphenyl)prop-2-en-1-yl]-4-methylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a 2,3-dimethoxyphenyl group and a prop-2-en-1-yl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(2,3-Dimethoxyphenyl)prop-2-en-1-yl]-4-methylbenzene-1-sulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 1-(2,3-dimethoxyphenyl)prop-2-en-1-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the double bond in the prop-2-en-1-yl chain, converting it to a single bond.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of saturated derivatives.
Substitution: Formation of various substituted sulfonamides.
Aplicaciones Científicas De Investigación
N-[1-(2,3-Dimethoxyphenyl)prop-2-en-1-yl]-4-methylbenzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antinociceptive agent, which can help in pain management.
Materials Science: It is explored for its nonlinear optical properties, making it a candidate for use in optical devices.
Biological Research: The compound’s interactions with various biological targets are investigated to understand its mechanism of action and potential therapeutic uses.
Mecanismo De Acción
The mechanism of action of N-[1-(2,3-Dimethoxyphenyl)prop-2-en-1-yl]-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound exhibits antinociceptive effects by modulating the activity of certain receptors and enzymes involved in pain perception. It is suggested that the compound’s peripheral antinociceptive activity is associated with the attenuation of pro-inflammatory mediators, while its central activity may involve interactions with the glutamatergic system .
Comparación Con Compuestos Similares
3-(2,3-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one: This compound shares a similar structural motif with N-[1-(2,3-Dimethoxyphenyl)prop-2-en-1-yl]-4-methylbenzene-1-sulfonamide and exhibits antinociceptive properties.
3-(2,3-Dimethoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one: Another structurally related compound known for its nonlinear optical properties.
Uniqueness: this compound is unique due to the presence of the sulfonamide group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Número CAS |
824390-91-2 |
|---|---|
Fórmula molecular |
C18H21NO4S |
Peso molecular |
347.4 g/mol |
Nombre IUPAC |
N-[1-(2,3-dimethoxyphenyl)prop-2-enyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C18H21NO4S/c1-5-16(15-7-6-8-17(22-3)18(15)23-4)19-24(20,21)14-11-9-13(2)10-12-14/h5-12,16,19H,1H2,2-4H3 |
Clave InChI |
UTHHWBPOCRLIBC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC(C=C)C2=C(C(=CC=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


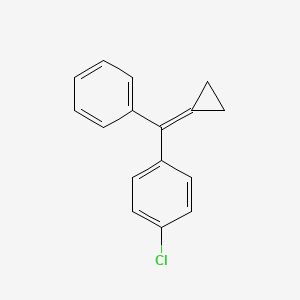
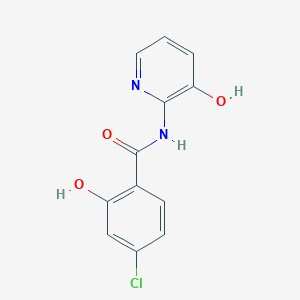
![N-[4-(2-Chlorophenyl)-4-phenylbut-3-en-1-yl]benzamide](/img/structure/B14217008.png)
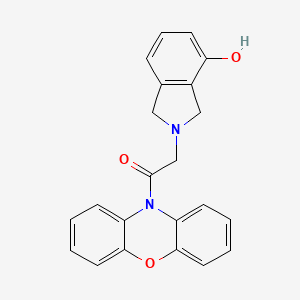

![3-{2-[(4-Methoxyphenyl)methoxy]phenyl}-1-methyl-1H-indole](/img/structure/B14217031.png)

![9,10-Di([1,1'-biphenyl]-2-yl)-9,10-dihydroanthracene-9,10-diol](/img/structure/B14217035.png)
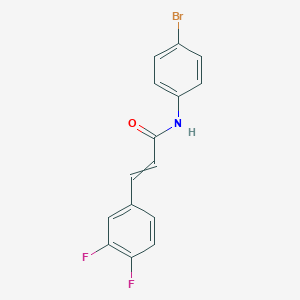
![2-[(5-Phenylpentyl)sulfanyl]-1,3-benzoxazole](/img/structure/B14217045.png)
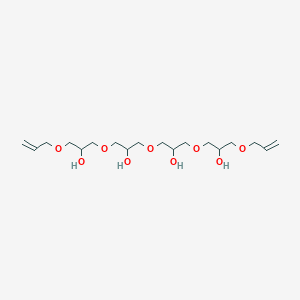
![Silane, [(2,3-dihydro-1H-inden-1-yl)methoxy]trimethyl-](/img/structure/B14217062.png)
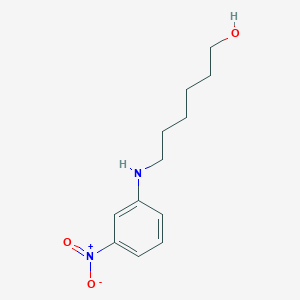
![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(pyridin-4-yl)methyl]-2H-indole-4-carboxamide](/img/structure/B14217073.png)
